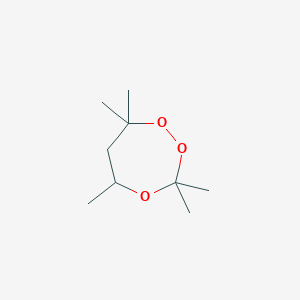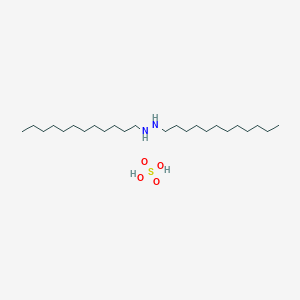
1,2-Didodecylhydrazine;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Didodecylhydrazine;sulfuric acid is a compound that combines the hydrazine derivative 1,2-didodecylhydrazine with sulfuric acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-didodecylhydrazine involves the reaction of dodecylamine with hydrazine hydrate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product, 1,2-didodecylhydrazine, is then purified through recrystallization or distillation.
To combine 1,2-didodecylhydrazine with sulfuric acid, the purified hydrazine derivative is dissolved in a suitable solvent, and concentrated sulfuric acid is added slowly with constant stirring. The reaction is exothermic, and the temperature must be carefully controlled to prevent decomposition of the product. The resulting compound is then isolated and purified for further use.
Industrial Production Methods
Industrial production of 1,2-didodecylhydrazine;sulfuric acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization.
化学反应分析
Types of Reactions
1,2-Didodecylhydrazine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, electrophiles; reactions are often conducted in polar solvents with appropriate catalysts.
Major Products Formed
Oxidation: Formation of corresponding oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives with various functional groups.
科学研究应用
1,2-Didodecylhydrazine;sulfuric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of hydrazine derivatives and other nitrogen-containing compounds.
Biology: Investigated for its potential use as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
作用机制
The mechanism of action of 1,2-didodecylhydrazine;sulfuric acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, reacting with electrophilic centers in biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system.
相似化合物的比较
1,2-Didodecylhydrazine;sulfuric acid can be compared with other similar compounds, such as:
1,2-Didodecylhydrazine: The parent hydrazine derivative without the sulfuric acid component.
Sulfuric Acid Compounds: Other compounds that combine sulfuric acid with different organic molecules.
Hydrazine Derivatives: Compounds containing the hydrazine functional group with various substituents.
The uniqueness of this compound lies in its combined properties of both the hydrazine derivative and sulfuric acid, which can lead to unique reactivity and applications not observed in the individual components.
属性
CAS 编号 |
389795-47-5 |
|---|---|
分子式 |
C24H54N2O4S |
分子量 |
466.8 g/mol |
IUPAC 名称 |
1,2-didodecylhydrazine;sulfuric acid |
InChI |
InChI=1S/C24H52N2.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2;1-5(2,3)4/h25-26H,3-24H2,1-2H3;(H2,1,2,3,4) |
InChI 键 |
IJVFFNAHZGLUOA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCNNCCCCCCCCCCCC.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


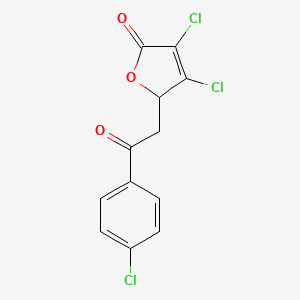

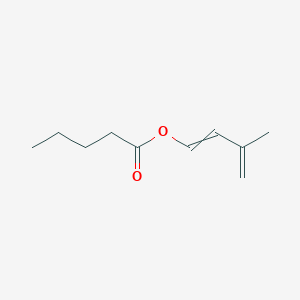

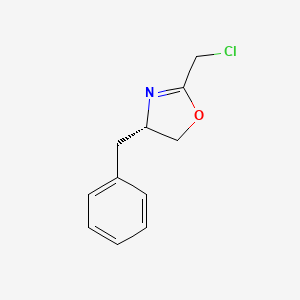
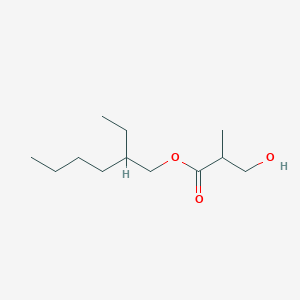
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)

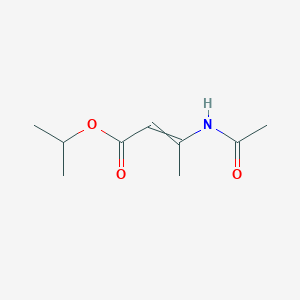
![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)


